2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)ACETAMIDE
Description
This compound features a 2,5-dioxopyrrolidine (succinimide) core linked via an acetamide group to a bis-thiophene moiety. The thiophene rings are substituted with a hydroxymethyl group and a thiophen-2-ylmethyl group, conferring unique electronic and steric properties. Its synthesis likely involves multi-step reactions, such as condensation of succinimide derivatives with functionalized thiophene intermediates, followed by purification via silica gel chromatography . The presence of polar groups (e.g., acetamide, hydroxyl) suggests moderate solubility in polar aprotic solvents like dichloromethane or dimethylformamide, a trait common to analogous heterocyclic compounds .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c19-13(9-18-14(20)5-6-15(18)21)17-8-10-3-4-12(24-10)16(22)11-2-1-7-23-11/h1-4,7,16,22H,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJOOSMGTVQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-N-({5-[Hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thiophene Moieties: The thiophene groups can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Hydroxylation and Methylation: Hydroxylation of the thiophene ring can be performed using oxidizing agents like hydrogen peroxide, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-yl)-N-({5-[Hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Bromine, chlorine gas.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of 2,5-dioxopyrrolidin compounds exhibit anticonvulsant properties. A study evaluated a library of acetamides, including those similar to 2-(2,5-Dioxopyrrolidin-1-yl)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide. The findings demonstrated significant efficacy in various seizure models, including maximal electroshock and pentylenetetrazole-induced seizures. Compounds showed varied potency, with some achieving effective doses (ED50) as low as 32 mg/kg .
Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical studies, it was assessed for antinociceptive activity using the formalin pain model. Results indicated that certain derivatives exhibited significant pain relief comparable to established analgesics .
Antitumor Potential
In addition to its neurological applications, this compound has shown promise in cancer research. Studies have explored its effects on tumor cell lines, indicating that it may inhibit growth and induce apoptosis in certain cancer types. The mechanisms appear to involve modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-N-({5-[Hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Similar Compounds:
N-(2-Nitro-5-fluorobenzoyl)pyrrolidine-2-carboxaldehyde diethyl thioacetal (Compound 19)
- Structure : Pyrrolidine-2-carboxaldehyde core with diethyl thioacetal and nitro-fluorobenzoyl groups.
- Synthesis : Ethanethiol and chlorotrimethylsilane-mediated thioacetal formation, yielding 73% after silica gel purification.
- Reactivity : Thioacetal groups enhance stability under acidic conditions compared to acetals.
Succinimide-Based Thiophene Derivatives (Hypothetical, based on and )
- Structure : Pyrrolidine dione linked to thiophene via alkyl chains or ester groups.
- Analysis : Structural determination often employs SHELX or WinGX for crystallography, with density-functional theory (DFT) used to predict electronic properties .
Comparative Analysis:
Biological Activity
The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-({5-[Hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
Antithrombotic Activity
Research indicates that derivatives related to this compound may exhibit significant antithrombotic properties. For instance, studies on similar compounds have shown their efficacy as direct inhibitors of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. These inhibitors are being explored for their potential to prevent thromboembolic events without the adverse effects associated with traditional anticoagulants .
The biological activity is primarily attributed to the compound's ability to interact with specific protein targets involved in various biochemical pathways. The dioxopyrrolidine structure enhances binding affinity to these targets, potentially leading to modulated enzymatic activity. The presence of thiophene rings contributes to the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Study 1: FXa Inhibition
In a study focusing on FXa inhibitors, compounds similar to This compound were tested for their anticoagulant effects in vitro and in vivo. The results demonstrated that these compounds significantly reduced thrombus formation in animal models while maintaining a favorable safety profile .
Study 2: Cytotoxicity Assay
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, suggesting potential applications in cancer therapy. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction yields be optimized?
The compound can be synthesized via multi-step reactions involving Knoevenagel condensation or substitution reactions. For example, similar acetamide derivatives are synthesized by reacting intermediates (e.g., 5-arylidene-4-thioxo-2-thiazolidinones) with chloroacetylated products under controlled conditions . Optimization strategies include:
- Solvent selection : Polar aprotic solvents like DMF improve reactivity .
- Catalyst use : Acidic or basic catalysts (e.g., glacial acetic acid) enhance reaction rates .
- Temperature control : Room-temperature stirring minimizes side reactions .
Yields can be further improved via Design of Experiments (DoE) to systematically vary parameters like molar ratios and reaction times .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Q. How is cytotoxicity screening typically performed for such compounds?
Cytotoxicity assays (e.g., MTT) are conducted using cell lines like Jurkat (leukemia) or MCF-7 (breast cancer). Key steps include:
- Preparing stock solutions in DMSO (<1% final concentration to avoid solvent toxicity) .
- Incubating cells with the compound for 48–72 hours.
- Measuring metabolic activity via tetrazolium salt reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction mechanisms or by-product formation during synthesis?
Contradictions often arise from competing reaction pathways. For instance, minor by-products like 2-(2,5-dioxopyrrolidin-3-ylidene)-N-aryl-acetamides may form during Knoevenagel condensations . To address this:
Q. What computational tools are recommended for predicting the compound’s reactivity or biological interactions?
- Reaction path search software : Tools like GRRM or AFIR identify low-energy pathways for synthesis optimization .
- Molecular docking : Programs like AutoDock Vina predict binding affinities to biological targets (e.g., enzymes or receptors) .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO) to guide functional group modifications .
Q. How can experimental design methodologies improve scalability and reproducibility?
- Factorial design : Systematically test variables (e.g., temperature, solvent ratio) to identify critical factors .
- Response Surface Methodology (RSM) : Optimize conditions for maximum yield or purity .
- Process control systems : Implement real-time monitoring (e.g., PAT tools) to maintain consistency in large-scale synthesis .
Q. What strategies are effective for analyzing conflicting cytotoxicity data across cell lines?
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, or pH extremes and monitor degradation via HPLC .
- Plasma stability assays : Incubate with human plasma and quantify remaining compound using LC-MS .
- Microsomal stability tests : Use liver microsomes to predict metabolic pathways .
Methodological Notes
- Avoid trial-and-error approaches : Integrate computational and experimental workflows for efficient reaction design .
- Standardize assays : Use identical cell passage numbers and assay protocols to ensure data comparability .
- Leverage open-source tools : Platforms like RDKit or ChemAxon support cheminformatics analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
